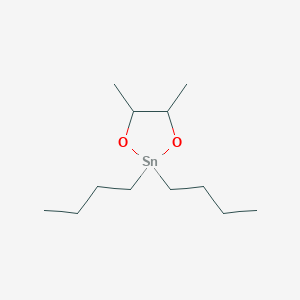
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure
准备方法
The synthesis of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
化学反应分析
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane involves its interaction with various molecular targets, including enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .
相似化合物的比较
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane can be compared with other similar compounds, such as:
2,2-Dibutyl-1,3,2-dioxastannolane: This compound lacks the additional methyl groups present in this compound, resulting in different chemical properties and reactivity.
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane: This compound has a similar structure but differs in the positioning of the methyl groups, leading to variations in its chemical behavior.
属性
CAS 编号 |
3590-63-4 |
|---|---|
分子式 |
C12H26O2Sn |
分子量 |
321.04 g/mol |
IUPAC 名称 |
2,2-dibutyl-4,5-dimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c1-3(5)4(2)6;2*1-3-4-2;/h3-4H,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI 键 |
LQLHZCQVXVIADV-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn]1(OC(C(O1)C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


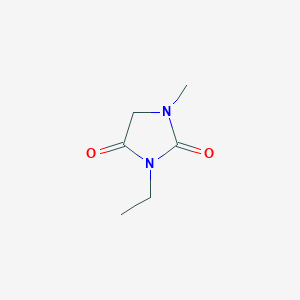
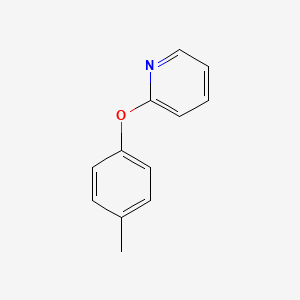
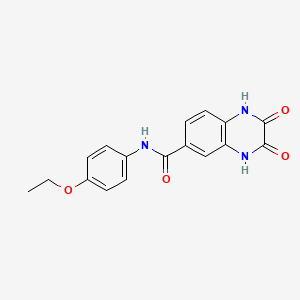
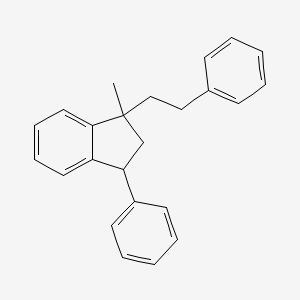

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
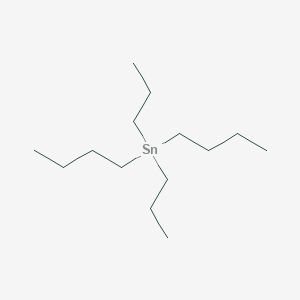
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

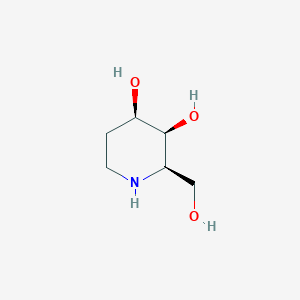


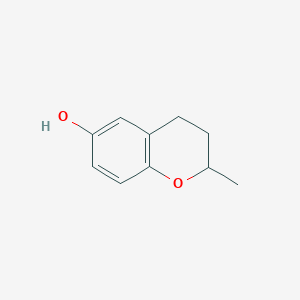
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
